molecular formula C19H19N3O3 B6061155 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide

2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide

Cat. No. B6061155
M. Wt: 337.4 g/mol
InChI Key: IWNJNMFONZZWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer therapies.

Mechanism of Action

2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide works by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting HDAC6, 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the effectiveness of other cancer therapies. 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide is its potential use in combination with other cancer therapies. This compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could lead to better outcomes for cancer patients. However, one limitation of 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide is its potential toxicity. Further studies are needed to determine the optimal dosage and administration schedule for this compound.

Future Directions

There are several future directions for 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide research. One area of interest is the development of more potent and selective HDAC6 inhibitors. Another area of interest is the investigation of the potential use of 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide in combination with immunotherapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in clinical trials.

Synthesis Methods

The synthesis of 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2-chloro-N-(4-chlorobenzoyl)benzamide. The resulting intermediate is then reacted with pyrrolidine-2-one to form the final product. The purity and yield of 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[[4-[(2-oxopyrrolidin-1-yl)methyl]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-18(24)15-4-1-2-5-16(15)21-19(25)14-9-7-13(8-10-14)12-22-11-3-6-17(22)23/h1-2,4-5,7-10H,3,6,11-12H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNJNMFONZZWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.